molecular formula C20H32O4 B1216637 15(S)-HPETE

15(S)-HPETE

Katalognummer: B1216637
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: BFWYTORDSFIVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. These compounds play crucial roles in inflammation and immune responses.

Vorbereitungsmethoden

15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid. The enzyme 15-lipoxygenase catalyzes this reaction under physiological conditions. Industrial production methods often involve the use of purified enzymes or microbial systems engineered to express 15-lipoxygenase. The reaction typically requires a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Analyse Chemischer Reaktionen

15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.

    Reduction: Reduction reactions can convert it into less reactive hydroxy derivatives.

    Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are hydroxylated derivatives and other oxidized lipids.

Wissenschaftliche Forschungsanwendungen

15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various bioactive lipids.

    Biology: It serves as a signaling molecule in cellular processes, including apoptosis and cell differentiation.

    Medicine: Research has shown its involvement in inflammatory diseases, making it a target for drug development.

    Industry: It is used in the production of lipid-based pharmaceuticals and as a standard in analytical chemistry for lipidomics studies.

Wirkmechanismus

15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its conversion to other bioactive lipids. It acts on specific molecular targets, including peroxisome proliferator-activated receptors and nuclear factor-kappa B pathways. These interactions modulate gene expression and cellular responses, contributing to its role in inflammation and immune regulation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 15(S)-Hydroperoxyeicosatetraenoic acid include other hydroperoxyeicosatetraenoic acids like 5(S)-hydroperoxyeicosatetraenoic acid and 12(S)-hydroperoxyeicosatetraenoic acid. While these compounds share structural similarities, 15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific enzymatic pathway and its distinct role in producing anti-inflammatory lipoxins .

Eigenschaften

Molekularformel

C20H32O4

Molekulargewicht

336.5 g/mol

IUPAC-Name

15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)

InChI-Schlüssel

BFWYTORDSFIVKP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Piktogramme

Irritant

Synonyme

14,15-epoxyarachidonic acid
15-HPAA
15-HPEA
15-HPETE
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,14-eicosatetraenoic acid
15-hydroperoxyarachidonic acid
arachidonic acid 15-hydroperoxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.